molecular formula C10H9N3O3 B189242 (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol CAS No. 61880-85-1

(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol

Cat. No. B189242
CAS RN: 61880-85-1
M. Wt: 219.2 g/mol
InChI Key: RRJYSLDFMVIQFY-MDZDMXLPSA-N
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Description

(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol, also known as QMNOH, is a chemical compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent. QMNOH is a nitric oxide donor, which means that it can release nitric oxide in the body, a molecule that plays a key role in many physiological processes. In

Mechanism Of Action

The mechanism of action of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol is complex and not fully understood. However, it is known that (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol releases nitric oxide in the body, which can activate various signaling pathways and lead to a range of physiological effects. Nitric oxide has been shown to have anti-inflammatory, anti-platelet, and vasodilatory effects, among others, which may contribute to (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol's potential therapeutic benefits.

Biochemical And Physiological Effects

The biochemical and physiological effects of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol are still being studied, but several studies have reported promising results. (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis (programmed cell death) in cancer cells. In addition, (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating cardiovascular diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol for lab experiments is its ability to release nitric oxide, which can be measured using various techniques. This makes (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol a useful tool for studying the physiological effects of nitric oxide in vitro and in vivo. However, one limitation of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol is its potential toxicity, which may limit its use in certain experiments or require careful handling.

Future Directions

There are several future directions for research on (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol. One area of interest is in the development of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol-based therapies for cancer and cardiovascular diseases. Another potential direction is in the study of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol's mechanism of action and its effects on various signaling pathways in the body. Additionally, further research is needed to fully understand the potential advantages and limitations of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol for lab experiments and its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol involves the reaction of 2-methyl-3-nitrobenzaldehyde with 3-amino-4-hydroxyquinazoline in the presence of sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol. This synthesis method has been reported in several scientific publications and has been found to be effective in producing high yields of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol.

Scientific Research Applications

(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been studied for its potential use in treating various diseases and conditions. One of the main areas of research has been in the field of cancer therapy. (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.
In addition to cancer therapy, (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has also been studied for its potential use in treating cardiovascular diseases. Nitric oxide has been shown to play a key role in regulating blood pressure and vascular tone, and (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol's ability to release nitric oxide makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases.

properties

CAS RN

61880-85-1

Product Name

(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol

Molecular Formula

C10H9N3O3

Molecular Weight

219.2 g/mol

IUPAC Name

N-hydroxy-2-methyl-3-oxidoquinazolin-3-ium-4-carboxamide

InChI

InChI=1S/C10H9N3O3/c1-6-11-8-5-3-2-4-7(8)9(13(6)16)10(14)12-15/h2-5,15H,1H3,(H,12,14)

InChI Key

RRJYSLDFMVIQFY-MDZDMXLPSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2/C(=C(/N=O)\O)/N1O

SMILES

CC1=NC2=CC=CC=C2C(=[N+]1[O-])C(=O)NO

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C(N=O)O)N1O

Origin of Product

United States

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